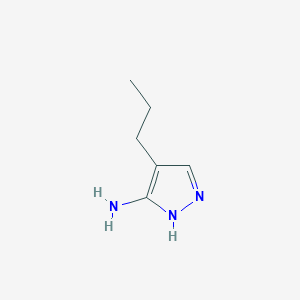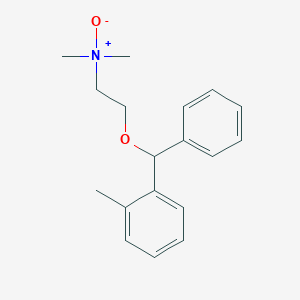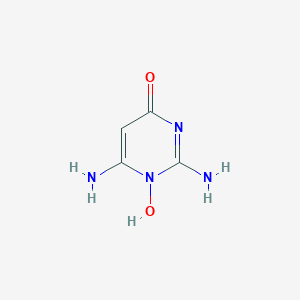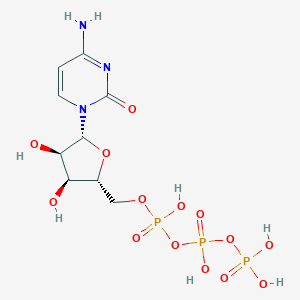![molecular formula C9H6N4O B139599 Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one CAS No. 134485-88-4](/img/structure/B139599.png)
Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is a heterocyclic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an attractive target for synthesis and investigation.
Applications De Recherche Scientifique
Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one has been investigated for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In materials science, Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one has been investigated for its potential use in the development of organic semiconducting materials. In catalysis, this compound has shown potential as a catalyst for various chemical reactions.
Mécanisme D'action
The mechanism of action of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in the regulation of cell growth, proliferation, and differentiation.
Effets Biochimiques Et Physiologiques
Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one can reduce tumor growth in animal models and improve glucose tolerance in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is its unique structure, which makes it an attractive target for synthesis and investigation. This compound has also shown promising results in various scientific research applications. However, one of the limitations of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential use in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a catalyst such as palladium. The resulting intermediate is then subjected to a series of reactions to form the final product.
Propriétés
Numéro CAS |
134485-88-4 |
|---|---|
Nom du produit |
Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one |
Formule moléculaire |
C9H6N4O |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2,5,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one |
InChI |
InChI=1S/C9H6N4O/c14-9-8-11-4-5-13(8)7-6(12-9)2-1-3-10-7/h1-5H,(H,12,14) |
Clé InChI |
RBWPRDOIOGBINM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N3C=CN=C3C(=O)N2 |
SMILES canonique |
C1=CC2=C(N=C1)N3C=CN=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)

![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)

![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)


